2-(4-(Propargylamino)phenyl)propionic acid
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Overview
Description
2-(4-(Propargylamino)phenyl)propionic acid is an organic compound that features a propargylamino group attached to a phenyl ring, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Propargylamino)phenyl)propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrophenylpropionic acid.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Propargylation: The amine group is then reacted with propargyl bromide in the presence of a base like potassium carbonate to introduce the propargyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Propargylamino)phenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The propargyl group can be reduced to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Products include 2-(4-(formylamino)phenyl)propionic acid or 2-(4-(carboxyamino)phenyl)propionic acid.
Reduction: Products include 2-(4-(allylamino)phenyl)propionic acid or 2-(4-(propylamino)phenyl)propionic acid.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
2-(4-(Propargylamino)phenyl)propionic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme interactions due to its amine and propargyl groups.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(Propargylamino)phenyl)propionic acid involves its interaction with molecular targets such as enzymes or receptors. The propargyl group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The phenyl and propionic acid moieties can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Bromomethyl)phenyl)propionic acid
- 2-(4-Hydroxyphenoxy)propionic acid
- 2-(4-Isobutylphenyl)propionic acid (Ibuprofen)
Uniqueness
2-(4-(Propargylamino)phenyl)propionic acid is unique due to the presence of the propargylamino group, which imparts distinct reactivity and potential biological activity. This differentiates it from other phenylpropionic acid derivatives, which may lack this functional group and thus have different properties and applications.
Properties
CAS No. |
39718-90-6 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-[4-(prop-2-ynylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C12H13NO2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12(14)15/h1,4-7,9,13H,8H2,2H3,(H,14,15) |
InChI Key |
JTHXGHBJEFBHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NCC#C)C(=O)O |
Origin of Product |
United States |
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